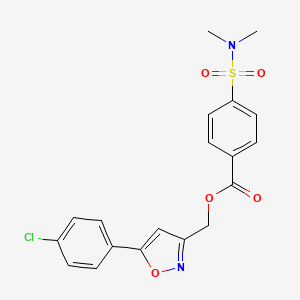

(5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate” is a chemical compound with the molecular formula C19H17ClN2O5S and a molecular weight of 420.86. It is related to the class of compounds known as isoxazoles, which are heterocyclic compounds with a five-membered ring that contains three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process typically occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via a 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be analyzed using various techniques. For example, the InChI code for a related compound, [5-(4-chlorophenyl)-3-isoxazolyl]methanamine hydrochloride, is 1S/C10H9ClN2O.ClH/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10;/h1-5H,6,12H2;1H .Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For instance, the primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be determined using various analytical techniques. For a related compound, [5-(4-chlorophenyl)-3-isoxazolyl]methanamine hydrochloride, it is reported to be a solid with a molecular weight of 245.11 .Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests potential antiviral applications for this compound.

Medicinal Chemistry

Sulfonamide derivatives have revolutionized medicine due to their antibiotic properties. While this compound’s specific medicinal applications require further investigation, its structural features make it an interesting candidate for drug development .

Agrochemicals

Sulfonamide derivatives have been explored for agricultural applications. Although this compound’s herbicidal properties are not explicitly reported, its structural similarity to other bioactive molecules warrants investigation for potential use in crop protection .

Bioactivity Studies

Certain 1,3,4-thiadiazoles exhibit diverse bioactivities, including anticonvulsant, antifungal, and antibacterial properties. Researchers have synthesized related compounds to inhibit tumor cell growth and protect tobacco plants from TMV. While not all derivatives showed expected anti-TMV activity, this compound’s structure may hold promise for further bioactivity studies .

Chemical Biology

Exploring the interactions of this compound with biological targets could reveal insights into its mode of action. Investigating its binding affinity, cellular uptake, and metabolic stability would contribute to understanding its potential applications .

Material Science

Given its unique structure, this compound might find applications in material science. Researchers could explore its properties as a building block for designing novel materials, such as polymers or supramolecular assemblies .

Safety and Hazards

Future Directions

Mechanism of Action

Target of action

These include enzymes, receptors, and ion channels .

Mode of action

Isoxazole derivatives often act by binding to their target and modulating its activity .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate” might affect. Isoxazole derivatives can affect a wide range of pathways depending on their specific targets .

properties

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O5S/c1-22(2)28(24,25)17-9-5-14(6-10-17)19(23)26-12-16-11-18(27-21-16)13-3-7-15(20)8-4-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMYRULFUOIFJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2606421.png)

![2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2606422.png)

![N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2606423.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2606427.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2606431.png)

![2-Chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide](/img/structure/B2606433.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2606434.png)

![[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2606438.png)